molecular formula C4H4ClNO4S B13905293 3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride

3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride

Cat. No.: B13905293
M. Wt: 197.60 g/mol
InChI Key: FIOFXCMCVBTRES-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride is a heterocyclic compound that features an oxazole ring with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-5-methyl-1,2-oxazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the oxazole ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamide derivatives: Formed by reaction with amines.

    Sulfonate esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Fused ring systems: Formed by cycloaddition reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications. The oxazole ring can also interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonate: Contains a sulfonate ester group.

    3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonothioate: Features a sulfonothioate group.

Uniqueness

3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride is unique due to its combination of an oxazole ring and a sulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis, medicinal chemistry, and materials science .

Properties

Molecular Formula

C4H4ClNO4S

Molecular Weight

197.60 g/mol

IUPAC Name

5-methyl-3-oxo-1,2-oxazole-4-sulfonyl chloride

InChI

InChI=1S/C4H4ClNO4S/c1-2-3(11(5,8)9)4(7)6-10-2/h1H3,(H,6,7)

InChI Key

FIOFXCMCVBTRES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NO1)S(=O)(=O)Cl

Origin of Product

United States

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